Cas no 2193076-41-2 (pent-3-en-2-amine hydrochloride)
pent-3-en-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- pent-3-en-2-amine hydrochloride
- EN300-1604822
- (3E)-pent-3-en-2-amine hydrochloride
- SCHEMBL22771679
- 2193076-41-2
- EN300-1708489
- SCHEMBL22771678
-
- Inchi: 1S/C5H11N.ClH/c1-3-4-5(2)6;/h3-5H,6H2,1-2H3;1H/b4-3+;
- InChI Key: FDLFXDZQFKFVQJ-BJILWQEISA-N
- SMILES: Cl.NC(/C=C/C)C
Computed Properties
- Exact Mass: 121.0658271g/mol
- Monoisotopic Mass: 121.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 47.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
pent-3-en-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1604822-1g |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1604822-5g |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 5g |
$3894.0 | 2023-09-20 | ||
| Enamine | EN300-1604822-10g |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 10g |
$5774.0 | 2023-09-20 | ||
| Enamine | EN300-1604822-50mg |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 50mg |
$1129.0 | 2023-09-23 | ||
| Enamine | EN300-1604822-100mg |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 100mg |
$1183.0 | 2023-09-23 | ||
| Enamine | EN300-1604822-250mg |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 250mg |
$1235.0 | 2023-09-23 | ||
| Enamine | EN300-1604822-500mg |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 500mg |
$1289.0 | 2023-09-23 | ||
| Enamine | EN300-1604822-1000mg |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 1000mg |
$1343.0 | 2023-09-23 | ||
| Enamine | EN300-1604822-2500mg |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 2500mg |
$2631.0 | 2023-09-23 | ||
| Enamine | EN300-1604822-5000mg |
pent-3-en-2-amine hydrochloride |
2193076-41-2 | 5000mg |
$3894.0 | 2023-09-23 |
pent-3-en-2-amine hydrochloride Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on pent-3-en-2-amine hydrochloride
Introduction to Pent-3-en-2-amine Hydrochloride (CAS No: 2193076-41-2)
Pent-3-en-2-amine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 2193076-41-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This zwitterionic derivative of pent-3-en-2-amine has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound features a conjugated system with an amine functional group at the second carbon, making it a valuable intermediate for the synthesis of more complex molecules.
The hydrochloride salt form of this compound enhances its solubility in aqueous systems, facilitating its use in various biochemical assays and drug formulation processes. Its molecular structure, characterized by a double bond between the third and fourth carbons and an amine group at the second carbon, positions it as a candidate for further functionalization. This structural motif is reminiscent of naturally occurring bioactive compounds, suggesting potential pharmacological relevance.
In recent years, the exploration of pent-3-en-2-amine derivatives has expanded significantly, driven by their unique electronic properties and reactivity. These compounds are particularly interesting in the context of designing novel therapeutic agents. The presence of both an alkene and an amine moiety allows for diverse chemical transformations, including nucleophilic additions, condensation reactions, and cyclization processes. Such reactions are pivotal in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active molecules.
One of the most compelling aspects of Pent-3-en-2-amine Hydrochloride is its role as a precursor in synthesizing bioactive scaffolds. Researchers have leveraged its structural features to develop inhibitors targeting various biological pathways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, given the ability of the amine group to interact with nucleophilic residues in enzyme active sites. Additionally, the conjugated double bond system can be exploited to modulate electronic properties, influencing binding affinities and metabolic stability.
Recent advancements in computational chemistry have further illuminated the synthetic pathways involving Pent-3-en-2-amine Hydrochloride. Molecular modeling studies suggest that this compound can serve as a key intermediate in constructing complex molecules with tailored biological activities. By integrating machine learning algorithms with traditional synthetic methodologies, chemists can predict optimal reaction conditions and predict product outcomes with higher accuracy. This synergy between experimental chemistry and computational methods has accelerated the discovery pipeline for novel drug candidates.
The pharmaceutical industry has shown particular interest in pent-enylamine derivatives, recognizing their potential as lead compounds for therapeutic development. Several academic groups have reported promising results using analogs of Pent-3-en-2-amine Hydrochloride in preclinical studies. These studies often focus on modulating neurotransmitter receptor activity, particularly serotonin and dopamine receptors, which are implicated in neurological disorders such as depression and Parkinson's disease. The ability to fine-tune the steric and electronic properties of these derivatives offers a pathway to develop more selective and potent drugs.
In addition to its pharmacological applications, Pent-3-en-2-amine Hydrochloride has found utility in material science research. Its conjugated system makes it a candidate for organic electronic applications, such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to undergo π-stacking interactions also makes it suitable for designing supramolecular assemblies with specific functions. These applications highlight the broad utility of this class of compounds beyond traditional pharmaceuticals.
The synthesis of Pent-3-en-2-amine Hydrochloride itself presents an interesting challenge due to its reactive functional groups. Traditional synthetic routes often involve palladium-catalyzed cross-coupling reactions or organometallic transformations to construct the desired pentenylamine core. However, recent reports have explored more sustainable methods, such as biocatalytic approaches using engineered enzymes to facilitate key bond-forming steps. Such green chemistry initiatives align with global efforts to reduce the environmental impact of chemical synthesis.
Future directions for research on Pent-3-en-2-amine Hydrochloride may include exploring its role in drug delivery systems. The compound's zwitterionic nature could be exploited to design prodrugs that enhance bioavailability or targeted release profiles upon administration. Additionally, investigating its interactions with metal ions may reveal novel applications in metallodrug development, where metal complexes exhibit enhanced therapeutic efficacy compared to their free counterparts.
In conclusion,Pent-3-en-2-amino hydrochloride (CAS No: 219307641) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it a valuable building block for synthesizing bioactive molecules, while its physicochemical properties enable diverse applications in material science and drug delivery systems. As research continues to uncover new synthetic strategies and pharmacological targets,this compound is poised to play an increasingly important role in advancing scientific discovery.
2193076-41-2 (pent-3-en-2-amine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)